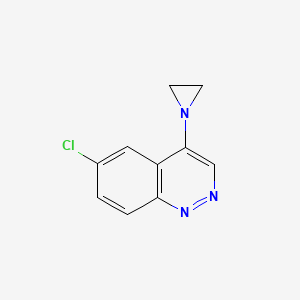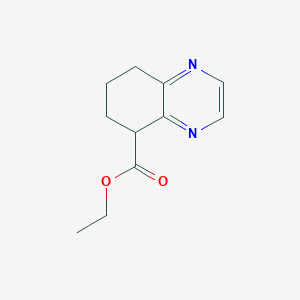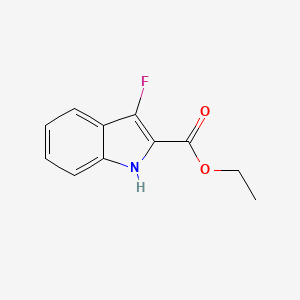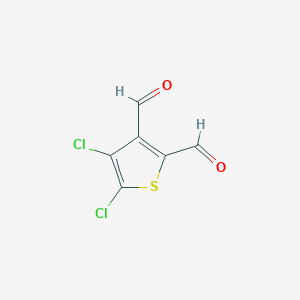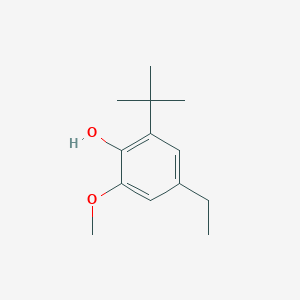
4-Hydrazinyl-7-Methoxy-2-Methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidrazinil-7-Metoxi-2-Metilquinolina es un compuesto químico con la fórmula molecular C₁₁H₁₃N₃O y un peso molecular de 203.24 g/mol . Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidrazinil-7-Metoxi-2-Metilquinolina normalmente implica la reacción de 7-metoxi-2-metilquinolina con hidrato de hidracina. La reacción se lleva a cabo bajo condiciones de reflujo en etanol, lo que lleva a la formación del producto deseado . La reacción se puede representar de la siguiente manera:
[ \text{7-Metoxi-2-Metilquinolina} + \text{Hidrato de Hidracina} \rightarrow \text{4-Hidrazinil-7-Metoxi-2-Metilquinolina} ]
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 4-Hidrazinil-7-Metoxi-2-Metilquinolina no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede optimizarse para obtener mayores rendimientos y pureza, y puede incluir pasos de purificación adicionales como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hidrazinil-7-Metoxi-2-Metilquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden modificar el grupo hidrazinil para formar diferentes grupos funcionales.
Sustitución: Los grupos metoxi e hidrazinil pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir aminas u otros derivados reducidos .
Aplicaciones Científicas De Investigación
4-Hidrazinil-7-Metoxi-2-Metilquinolina tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 4-Hidrazinil-7-Metoxi-2-Metilquinolina implica su interacción con objetivos moleculares y vías específicos. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que potencialmente inhibe su actividad. El grupo metoxi puede mejorar la lipofilicidad del compuesto, lo que facilita su absorción celular e interacción con objetivos intracelulares .
Comparación Con Compuestos Similares
Compuestos similares
7-Metoxi-2-Metilquinolina: Carece del grupo hidrazinil, lo que da como resultado una reactividad química y una actividad biológica diferentes.
4-Hidrazinilquinolina: Carece del grupo metoxi, lo que puede afectar su solubilidad e interacción con objetivos biológicos.
2-Metilquinolina: Carece de los grupos metoxi e hidrazinil, lo que lleva a propiedades y aplicaciones significativamente diferentes.
Singularidad
4-Hidrazinil-7-Metoxi-2-Metilquinolina es única debido a la presencia de los grupos hidrazinil y metoxi, que confieren una reactividad química y una actividad biológica distintas. Estos grupos funcionales permiten que el compuesto participe en una amplia gama de reacciones químicas e interactúe con varios objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
IUPAC Name |
(7-methoxy-2-methylquinolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-4-3-8(15-2)6-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBRTMCELTNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)



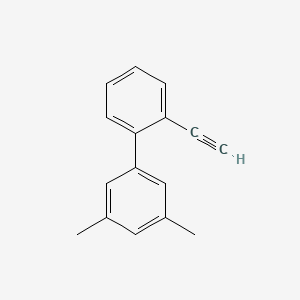
![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
